molecular formula C7H12N4O B2682461 5-amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1856046-18-8

5-amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B2682461
CAS RN: 1856046-18-8
M. Wt: 168.2
InChI Key: WWNJHZSRYADKID-UHFFFAOYSA-N
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Description

“5-amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide” is a compound that falls under the category of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, which includes two nitrogen atoms at adjacent positions and three carbon atoms . They are used as building blocks in the synthesis of various organic molecules, particularly diverse heterocyclic scaffolds . They have applications in fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, Bazgir and co-workers reported an efficient method for the pseudo-three-component condensation reaction of 1,3-diphenyl 5-amino-pyrazole with isatines to afford 3,3-bis-(5-amino-1H-pyrazol-4-yl)indolin-2-one derivatives in water with good yields catalyzed by p-toluenesulfonic acid .


Molecular Structure Analysis

The molecular structure of pyrazoles is characterized by a five-membered aromatic ring, which includes two nitrogen atoms at adjacent positions and three carbon atoms . The structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions to form diverse heterocyclic or fused heterocyclic scaffolds . They are synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Safety and Hazards

While specific safety and hazards information for “5-amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide” is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Future Directions

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry . Therefore, the future directions in the study of pyrazoles may involve the development of novel synthetic techniques and exploration of their biological activity.

properties

IUPAC Name

5-amino-N-ethyl-1-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-3-9-7(12)5-4-6(8)11(2)10-5/h4H,3,8H2,1-2H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNJHZSRYADKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NN(C(=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide

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